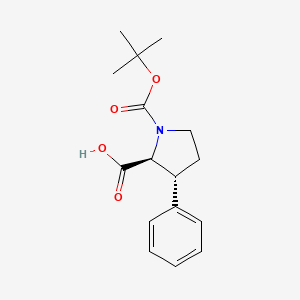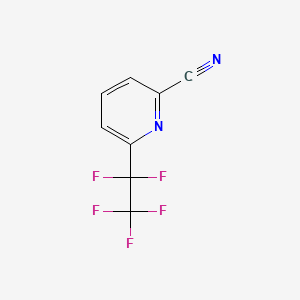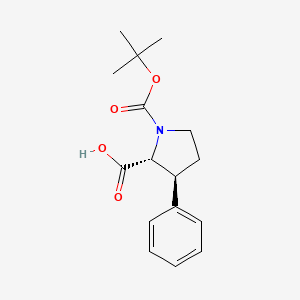
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid
Descripción general
Descripción
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid, also known as Boc-L-Proline, is a type of amino acid that has been widely used in scientific research. It is a white crystalline powder that can be synthesized through various methods.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of related compounds like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involves using iso-butoxycarbonyl chloride via mixed anhydride method, characterized by spectroscopy and X-ray diffraction studies (Naveen et al., 2007).
- Crystal Structure Analysis: Compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have been analyzed for their crystal structure, providing insights into the conformation of the pyrrolidine ring and intermolecular hydrogen bonding (Yuan et al., 2010).
Chemical Properties and Reactions
- Dipolar Cycloadditions: Research on 1,3-dipolar cycloadditions involving tert-butoxycarbonyl pyrroline derivatives has been conducted, contributing to the synthesis of enantiopure compounds starting from acryloyloxazolidinone derived from (S)-phenylalanine (Brandi et al., 2006).
- Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides: Investigations into the dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been done to understand the reaction mechanisms and stereochemistry involved (Leban & Colson, 1996).
Application in Drug Development
- Influenza Neuraminidase Inhibitors: The compound has been used in the design and synthesis of influenza neuraminidase inhibitors, where its structural analysis helped in understanding the interaction with the enzyme's active site (Wang et al., 2001).
Asymmetric Synthesis
- Asymmetric Synthesis of Piperidinedicarboxylic Acids: Research into the asymmetric synthesis of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, starting from L-aspartic acid, has been explored to understand chiral synthesis methodologies (Xue et al., 2002).
Redox Properties
- Redox Properties Study: Novel pyrrolidine derivatives, including those with tert-butyl groups, have been studied for their redox properties, specifically looking at their oxidative behavior and potential application as antioxidant agents (Osipova et al., 2011).
Propiedades
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



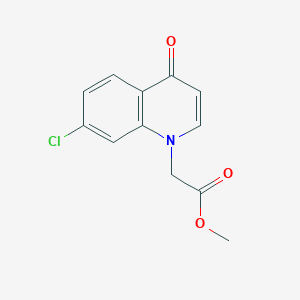
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)


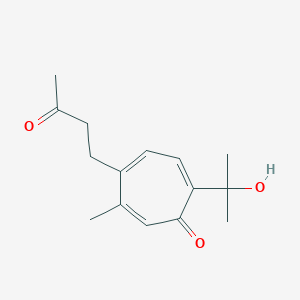

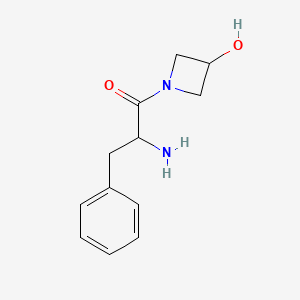
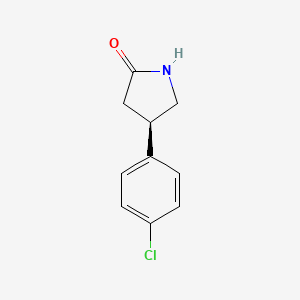
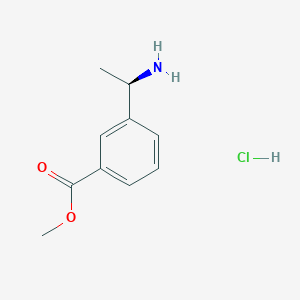
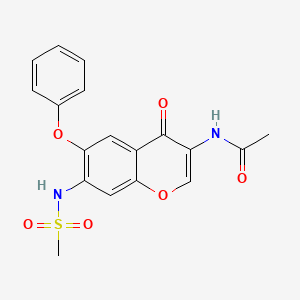
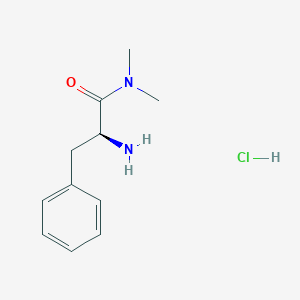
![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
